
Spectroscopic Profile of Methyl 2-cyano-3-
methylbut-2-enoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Methyl 2-cyano-3-methylbut-2-

enoate

Cat. No.: B1295657 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-cyano-3-methylbut-2-enoate, a valuable intermediate in organic synthesis. Due to the

limited availability of experimentally derived data for this specific compound, this document

presents a combination of predicted data and experimental data from closely related analogs to

offer a robust analytical profile. This guide is intended to support researchers in the

identification, characterization, and utilization of this compound in synthetic and medicinal

chemistry applications.

Spectroscopic Data Summary
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for Methyl 2-cyano-3-methylbut-2-enoate and its close

structural analog, Ethyl 2-cyano-3-methylbut-2-enoate.

Table 1: 1H NMR Spectroscopic Data
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Compound Solvent
Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment

Ethyl 2-

cyano-3-

methylbut-2-

enoate

CDCl3 4.24 Quartet 7.2 -OCH2CH3

2.35 Doublet 1.6
=C-CH3

(trans to CN)

1.30 Triplet 7.2 -OCH2CH3

(Value not

reported)
Singlet -

=C-CH3 (cis

to CN)

Note: Experimental 1H NMR data for Methyl 2-cyano-3-methylbut-2-enoate is not readily

available. Data presented is for the ethyl ester analog.

Table 2: 13C NMR Spectroscopic Data
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Compound Solvent
Chemical Shift
(δ) ppm

Assignment Data Type

Methyl 2-cyano-

3-methylbut-2-

enoate

(Not specified) 163.8 C=O Predicted

132.7 =C(CH3)2 Predicted

125.9 =C(CN)COOCH3 Predicted

118.8 CN Predicted

61.2 -OCH3 Predicted

17.2, 14.0 =C(CH3)2 Predicted

Ethyl 2-cyano-3-

methylbut-2-

enoate

CDCl3 163.8 C=O Experimental

132.7 =C(CH3)2 Experimental

125.9
=C(CN)COOC2H

5
Experimental

118.8 CN Experimental

61.2 -OCH2CH3 Experimental

17.2, 14.0
=C(CH3)2, -

OCH2CH3
Experimental

Table 3: Infrared (IR) Spectroscopy Data
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Compound Sample Phase
Wavenumber (cm-
1)

Assignment

Ethyl 2-cyano-3-

methylbut-2-enoate
Gas ~2220 C≡N stretch

~1725 C=O stretch (ester)

~1640 C=C stretch (alkene)

~2980-2850 C-H stretch (aliphatic)

~1250 C-O stretch (ester)

Note: Experimental IR data for Methyl 2-cyano-3-methylbut-2-enoate is not readily available.

Data presented is for the ethyl ester analog, which is expected to have a very similar IR

spectrum with minor shifts.

Table 4: Mass Spectrometry (MS) Data

Compound Ionization Method
m/z (Relative
Abundance)

Assignment

Ethyl 2-cyano-3-

methylbut-2-enoate

Electron Ionization

(EI)
153 ([M]+) Molecular Ion

125 [M - C2H4]+

108 [M - OCH2CH3]+

82 [M - COOC2H5]+

Note: Experimental MS data for Methyl 2-cyano-3-methylbut-2-enoate is not readily

available. The predicted molecular weight is 139.15 g/mol . The fragmentation pattern is

expected to be similar to the ethyl ester, with fragments corresponding to the loss of the

methoxy group and other relevant fragments.

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic techniques cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3,

DMSO-d6, Acetone-d6) in a clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,

dry 5 mm NMR tube.

Ensure the final sample height in the NMR tube is approximately 4-5 cm.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize homogeneity and resolution.

Acquire the 1H NMR spectrum using a standard pulse sequence. Typically, a 30° or 90°

pulse is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

For 13C NMR, a proton-decoupled pulse sequence is commonly used to simplify the

spectrum and enhance sensitivity. A larger number of scans is typically required due to the

lower natural abundance and sensitivity of the 13C nucleus.
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Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method for Solids):

Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g.,

dichloromethane or acetone).

Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or

KBr).

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Sample Preparation (Neat Liquid):

Place one or two drops of the neat liquid sample directly onto the surface of a salt plate.

Place a second salt plate on top to create a thin liquid film.

Data Acquisition:

Place the prepared salt plate(s) in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. The instrument records the interferogram and performs a

Fourier transform to generate the infrared spectrum.

The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm-

1).

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
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Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or after separation by gas chromatography (GC-MS).

The sample is vaporized in the ion source.

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV).

This bombardment results in the ejection of an electron from the molecule, forming a

positively charged molecular ion ([M]+).

The excess energy imparted to the molecular ion often causes it to fragment into smaller,

characteristic ions.

Mass Analysis and Detection:

The positively charged ions (molecular ion and fragment ions) are accelerated into the mass

analyzer.

The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the ions based

on their mass-to-charge ratio (m/z).

The separated ions are detected, and their abundance is recorded.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-cyano-3-methylbut-2-
enoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295657#spectroscopic-data-nmr-ir-ms-for-methyl-2-
cyano-3-methylbut-2-enoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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